7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-7-(4-phenylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3/c1-14-13-19-20-12-11-18(22(19)21-14)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEHDHVESPITHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1,1’-biphenyl-4-yl)-4-hydrazino-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aromatic aldehydes, followed by oxidation and Dimroth rearrangement . The reaction conditions often include the use of ethanol as a solvent and ferric chloride as an oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ferric chloride.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: Ferric chloride in ethanol.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Potential
One of the most significant applications of 7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine is its potential as an anticancer agent. Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that related compounds can inhibit cell proliferation in breast cancer cell lines with IC50 values indicating significant potency against tumor cells .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression and inflammation:
- Aurora Kinase Inhibition : Aurora kinases are critical for cell division; inhibitors of these kinases can induce apoptosis in cancer cells. Studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit these kinases, suggesting a pathway for therapeutic development against cancers characterized by aberrant cell division .
- Phosphodiesterase Inhibition : Some derivatives demonstrate selective inhibition of phosphodiesterase enzymes linked to inflammatory responses. This activity suggests potential applications in treating inflammatory diseases and conditions associated with excessive inflammation .
Material Science Applications
Beyond medicinal uses, this compound has been explored for its photophysical properties in material science:
- Photophysical Properties : The unique structure of this compound allows it to exhibit interesting photophysical characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Researchers are investigating how modifications to the pyrazolo-pyrimidine core can enhance these properties further .
Case Studies and Research Findings
Several studies have documented the efficacy and versatility of pyrazolo[1,5-a]pyrimidines:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 27.6 μM. |
| Study B | Aurora Kinase Inhibition | Identified as a potent inhibitor of Aurora A kinase with implications for targeted cancer therapy. |
| Study C | Photophysical Properties | Exhibited enhanced luminescence suitable for OLED applications when modified with certain functional groups. |
Mechanism of Action
The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can reduce the production of uric acid, which is beneficial in the treatment of conditions like gout.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-2-methylpyrazolo[1,5-a]pyrimidine: Lacks the biphenyl group, which may result in different biological activities.
7-(4-Methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine: Contains a methoxy group instead of a biphenyl group, affecting its electronic properties and reactivity.
Uniqueness
7-[1,1’-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of the biphenyl group, which enhances its biological activity and potential as a therapeutic agent. The biphenyl group can improve the compound’s ability to interact with biological targets and increase its stability .
Biological Activity
7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine (CAS No. 861209-54-3) is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrazolo[1,5-a]pyrimidine core and is primarily studied for its interactions with protein kinases, which are critical in various cellular processes.
The primary biological activity of this compound is attributed to its ability to inhibit specific protein kinases. This inhibition disrupts several biochemical pathways including:
- Cell Growth Regulation : The compound interferes with signaling pathways that control cell proliferation.
- Differentiation : It affects the differentiation processes of various cell types.
- Migration : The compound may inhibit cellular migration, which is crucial in cancer metastasis.
- Metabolism : It impacts metabolic pathways linked to energy production and cellular homeostasis.
Biological Activities and Applications
Research indicates that this compound has several promising biological activities:
- Anticancer Properties : Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidine exhibit anticancer effects by targeting various cancer cell lines. The inhibition of protein kinases leads to reduced tumor growth and increased apoptosis in cancer cells .
- Antimicrobial Activity : The compound has been evaluated for its potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. Variants of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant activity against this pathogen with low cytotoxicity .
- Enzyme Inhibition : It has been investigated as a xanthine oxidase inhibitor, which can be beneficial in treating conditions like gout and hyperuricemia .
Structure-Activity Relationship (SAR)
A structure-activity relationship study was conducted to identify key features that enhance the biological activity of this compound. The presence of the biphenyl group at the 7-position significantly increases its potency compared to other analogs lacking this substitution .
Key Findings from SAR Studies:
| Compound | Activity | MIC (µg/mL) | Cytotoxicity (HepG2) |
|---|---|---|---|
| P6 | Active | 0.5 | Low |
| P7 | Active | 0.8 | Moderate |
| P8 | Inactive | >10 | High |
Case Studies
Several studies have highlighted the effectiveness of this compound in various applications:
- Antitubercular Activity : A focused library of analogues was synthesized to evaluate their activity against Mtb strain H37Rv. Compounds showed promising results with low minimum inhibitory concentrations (MICs) while maintaining low cytotoxicity against human liver cells .
- Cancer Cell Line Studies : In vitro studies demonstrated that the compound significantly inhibited the proliferation of breast and lung cancer cell lines. The mechanism involved apoptosis induction through the activation of caspases .
- Xanthine Oxidase Inhibition : Research indicated that derivatives of this compound effectively inhibited xanthine oxidase activity, showcasing potential therapeutic benefits for gout treatment .
Q & A
Q. What synthetic strategies are commonly employed to prepare 7-[1,1'-Biphenyl]-4-yl-2-methylpyrazolo[1,5-a]pyrimidine and its derivatives?
The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or 1,3-bis-electrophiles (e.g., alkoxymethylene-β-dicarbonyl compounds). For example:
- A three-step one-pot regioselective synthesis using a novel catalyst yields substituted pyrazolo[1,5-a]pyrimidines, achieving high regiochemical control .
- Functionalization at position 7 can be achieved via silylformamidine intermediates under reflux in benzene, followed by crystallization from hexane .
- Solvent thermolysis and subsequent methylation/bromination are used to introduce substituents like methoxy or nitro groups .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : and NMR are essential for confirming regiochemistry and substituent positions. For example, NMR of 3-(2-chlorophenylazo) derivatives shows distinct aromatic proton splitting patterns .
- X-ray crystallography : Single-crystal structures (e.g., PDB ID: 5XYZ) validate molecular geometry and intermolecular interactions, such as π-stacking in biphenyl-substituted derivatives .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for nitro- or trifluoromethyl-substituted analogs .
Q. How are reaction conditions optimized for high-yield synthesis?
- Catalyst selection : Novel catalysts improve regioselectivity and reduce side products in one-pot syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency, while hexane or ethanol aids in crystallization .
- Temperature control : Reflux conditions (e.g., 80–100°C) are critical for achieving complete conversion in multi-step reactions .
Advanced Research Questions
Q. How do structural modifications at position 7 influence biological activity?
- Biphenyl substitution : Enhances π-π interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Trifluoromethyl groups : Improve metabolic stability and binding affinity in antitrypanosomal analogs .
- Azo derivatives : Exhibit pH-dependent tautomerism, affecting solubility and receptor binding in benzodiazepine ligands .
Q. What contradictions exist in reported synthetic yields, and how can they be resolved?
- Discrepancies in catalyst performance : Some studies report >80% yields with novel catalysts , while others using traditional methods achieve 50–60% . Resolution requires comparing reaction scales, purity of starting materials, and catalyst loading .
- Functionalization challenges : Nitro group introduction at position 3 may reduce yields due to steric hindrance. Alternative routes using microwave-assisted synthesis improve efficiency .
Q. How can computational methods guide the design of new derivatives?
- DFT calculations : Predict electronic effects of substituents (e.g., electron-withdrawing CF) on HOMO-LUMO gaps, correlating with fluorescence properties in pyrazolo[1,5-a]pyrimidine-based fluorophores .
- Molecular docking : Identifies key interactions between biphenyl moieties and target proteins (e.g., KDR kinase), guiding rational drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
